molecular formula C10H14ClNO2 B3333864 2-Amino-4-phenylbutanoic acid hydrochloride CAS No. 21176-60-3

2-Amino-4-phenylbutanoic acid hydrochloride

Cat. No.: B3333864
CAS No.: 21176-60-3
M. Wt: 215.67 g/mol
InChI Key: CHBMONIBOQCTCF-UHFFFAOYSA-N
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Description

2-Amino-4-phenylbutanoic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is a white to off-white solid that is soluble in water and alcohols. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is also referred to as a derivative of gamma-aminobutyric acid (GABA), which is a neurotransmitter in the central nervous system .

Mechanism of Action

Target of Action

The primary target of 2-Amino-4-phenylbutanoic acid hydrochloride, also known as Phenibut, is the GABA (gamma-aminobutyric acid) receptor . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .

Mode of Action

Phenibut acts as a GABA-mimetic , primarily at GABA(B) receptors . It has anxiolytic and nootropic (cognition enhancing) effects . It is suggested that Phenibut can act as an ammonia scavenger, chemical chaperone, and histone deacetylase inhibitor .

Biochemical Pathways

Phenibut’s action on the GABA receptor can lead to a decrease in the excitability of nerve cells, leading to sedative and anxiolytic effects . Some studies report antineoplastic properties of Phenibut, showing that it can promote growth arrest and apoptosis of cancer cells .

Pharmacokinetics

The pharmacokinetics of Phenibut indicate that it has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is soluble in DMSO and methanol .

Result of Action

The molecular and cellular effects of Phenibut’s action include relieving inflammation , acting as a chemical chaperone , and potentially promoting growth arrest and apoptosis of cancer cells . It is used to treat genetic metabolic syndromes, neuropathies, and urea cycle disorders .

Action Environment

The action, efficacy, and stability of Phenibut can be influenced by various environmental factors. For instance, its solubility can be affected by the solvent used . It is recommended to store the compound in a sealed container in a dry environment at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-phenylbutanoic acid hydrochloride typically involves the reaction of 4-phenyl-2-pyrrolidone with diethyl malonate and benzaldehyde. The reaction is carried out in the presence of a base such as sodium ethoxide. The resulting product is then hydrolyzed and decarboxylated to yield 2-amino-4-phenylbutanoic acid, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-phenylbutanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-4-phenylbutanoic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-phenylbutanoic acid hydrochloride is unique in its specific interaction with GABA receptors and its potential therapeutic applications in treating neurological disorders. Its structural similarity to GABA allows it to effectively modulate neurotransmitter activity, making it a valuable compound in both research and clinical settings .

Properties

IUPAC Name

2-amino-4-phenylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBMONIBOQCTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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